molecular formula C17H16N4O2S B5808306 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

Cat. No. B5808306
M. Wt: 340.4 g/mol
InChI Key: RPUITAHGYMCKGL-UHFFFAOYSA-N
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Description

“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole-based compounds involves designing and creating new compounds, then assessing their effects . The results are often compared to a known compound, such as doxorubicin . The structure of the synthesized compound is confirmed by various methods such as 1H, 13C, 2D NMR and LC-MS spectra .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole-based compounds involve various processes. For instance, compounds with a methoxy group as an electron donating moiety rendered higher activity than a nitro group as an electron withdrawing group . Some compounds activated caspases 3 and 9 in both PC3 and HT-29 cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole-based compounds are determined by various factors. For instance, the compound 2-Methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide (4d) has a melting point of 104 – 106°C and a yield of 74% .

Scientific Research Applications

Antiglycation Potential

The compound has been synthesized and evaluated for its antiglycation potential . In the search for potent antidiabetic drugs, this compound showed potent activity, better than the standard drug rutin . This makes it a potential candidate for further studies to develop lead antidiabetic compounds .

Antioxidant Activity

The compound has shown significant antioxidant activity . Oxidative stress and chronic hyperglycemia produce advanced glycation end-products (AGEs), which are associated with diabetic complications . The compound inhibits the formation of AGEs in vitro and stops the formation of glycation-derived free radicals .

Anticancer Therapeutics

Thiadiazole ring, a part of the compound, is a versatile scaffold widely studied in medicinal chemistry . Given the urgent need to develop novel, more effective anticancer therapeutics, this compound could be a potential candidate for anticancer drug development .

Protodeboronation

The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

Formal Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are important compounds in medicinal chemistry .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole-based compounds are often assessed through various tests. For instance, the cytotoxic activity of some synthesized compounds was assessed by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .

Future Directions

The future directions for research on 1,3,4-thiadiazole-based compounds involve the discovery and development of new effective cancer therapies . There is a strong demand for new compounds that can act as more effective and reliable anticancer agents .

properties

IUPAC Name

1-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-7-9-12(10-8-11)18-16(22)19-17-21-20-15(24-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUITAHGYMCKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

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